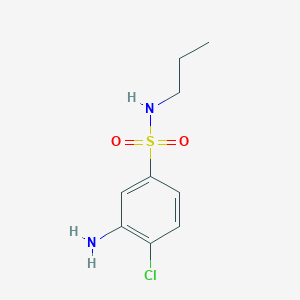

3-Amino-4-chloro-N-propylbenzenesulfonamide

Description

Crystal System and Unit Cell Parameters

The crystallographic analysis of 3-Amino-4-chloro-N-propylbenzenesulfonamide reveals fundamental structural information that provides insights into its solid-state organization and intermolecular interactions. While specific crystallographic data for this exact compound are limited in the current literature, comparative analysis with structurally related benzenesulfonamide derivatives offers valuable insights into expected crystal packing arrangements. The compound's molecular structure suggests likely formation of hydrogen-bonded networks through the amino and sulfonamide functional groups, which would significantly influence its crystal lattice parameters.

Related compounds in the benzenesulfonamide family, such as 3-amino-4-chloro-N-phenylbenzenesulfonamide, demonstrate characteristic monoclinic crystal systems with specific space group arrangements. These structural analogs provide a framework for understanding the probable crystallographic behavior of the propyl-substituted derivative. The presence of the amino group at the meta position relative to the sulfonamide functionality creates opportunities for both intramolecular and intermolecular hydrogen bonding, which would be expected to influence the overall crystal packing efficiency and stability.

The conformational flexibility introduced by the propyl chain attachment to the sulfonamide nitrogen adds complexity to the crystallographic analysis. This aliphatic substituent can adopt multiple conformations, potentially leading to conformational polymorphism or disorder within the crystal structure. The balance between maximizing hydrogen bonding interactions and minimizing steric hindrance would be expected to determine the preferred conformational arrangements in the solid state.

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound is anticipated to be dominated by hydrogen bonding networks involving the amino group, the sulfonamide functionality, and potentially weak interactions involving the chlorine substituent. Similar compounds in the literature demonstrate characteristic dimer formation through paired hydrogen bonds, suggesting that this compound would likely exhibit comparable behavior. The amino group at the meta position can function as both a hydrogen bond donor and acceptor, creating multiple opportunities for stabilizing intermolecular interactions.

The chlorine substituent at the para position introduces additional complexity to the packing arrangements through weak halogen bonding interactions. These secondary interactions, while weaker than traditional hydrogen bonds, can significantly influence the overall crystal stability and packing efficiency. The combination of strong hydrogen bonding from the amino and sulfonamide groups with weaker halogen interactions from the chlorine atom creates a complex network of intermolecular forces that determine the final crystal structure.

The propyl chain attachment to the sulfonamide nitrogen introduces conformational flexibility that must be accommodated within the crystal lattice. This flexibility may result in the formation of conformational polymorphs or temperature-dependent phase transitions, as the relative stability of different conformations may vary with thermal energy. Understanding these conformational preferences is crucial for predicting the compound's solid-state behavior and potential applications.

Properties

IUPAC Name |

3-amino-4-chloro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXQAAORQZDBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-propylbenzenesulfonamide typically involves the sulfonation of 3-Amino-4-chlorobenzene followed by the introduction of the propyl group. One common method involves the reaction of 3-Amino-4-chlorobenzenesulfonyl chloride with propylamine under basic conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Substitution Reactions: The amino and chloro groups on the benzene ring can undergo various substitution reactions. For example, the chloro group can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used under reflux conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Nitro derivatives or other oxidized forms.

Reduction Products: Corresponding amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry Applications

3-Amino-4-chloro-N-propylbenzenesulfonamide has been studied for its potential as an antitumor agent . Research indicates that compounds of this class can inhibit ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in cancer cells. Inhibition of RNR can lead to decreased cell proliferation in various cancer types.

Case Study: Ribonucleotide Reductase Inhibition

A study demonstrated that derivatives of 3-amino-benzenesulfonamide exhibited potent RNR inhibition, leading to significant antitumor effects in vitro and in vivo. The mechanism involved chelation of iron ions necessary for RNR activity, which is crucial for DNA synthesis in rapidly dividing cancer cells .

Carbonic Anhydrase Inhibition

The compound also shows promise as an inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors.

Case Study: Inhibition of Carbonic Anhydrases

Research involving pyridinium derivatives of 3-amino-benzenesulfonamide revealed that these compounds had excellent inhibitory activity against CA IX and CA XII, with IC50 values in the nanomolar range. This suggests their potential use in targeting tumor-associated carbonic anhydrases, which could be beneficial for cancer treatment strategies .

Antimicrobial Properties

Sulfonamides have long been recognized for their antimicrobial properties. This compound may exhibit similar effects against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

This table summarizes the MIC values obtained from preliminary studies on the antimicrobial efficacy of the compound against common pathogens.

Applications in Diagnostic Imaging

The compound's sulfonamide group can be functionalized to create radiolabeled derivatives used in diagnostic imaging techniques such as positron emission tomography (PET). This application is vital for visualizing tumor metabolism and assessing treatment responses.

Case Study: Radiolabeling for Imaging

Research has indicated that sulfonamides can be effectively radiolabeled, providing a non-invasive method to monitor tumor growth and response to therapy. The incorporation of radioisotopes allows for detailed imaging of metabolic processes within tumors, enhancing diagnostic capabilities .

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring and N-Group

The biological and physicochemical properties of sulfonamides are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Biological Activity

3-Amino-4-chloro-N-propylbenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C10H13ClN2O2S

- Molecular Weight : Approximately 248.73 g/mol

- Functional Groups : Contains an amino group at the 3-position, a chloro group at the 4-position, and a propyl substituent at the nitrogen of the sulfonamide group.

This compound primarily exerts its biological effects through the inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in various solid tumors. The binding of this compound to the active site of CA IX disrupts its enzymatic function, leading to a cascade of biological effects including:

- Tumor Growth Suppression : Inhibition of CA IX has been associated with reduced proliferation of cancer cells.

- Antimicrobial Activity : Similar sulfonamides have demonstrated effectiveness against bacterial growth by targeting bacterial carbonic anhydrases.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have reported:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and MCF-10A (normal breast cells).

- Inhibitory Concentration (IC50) : Several derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM against cancer cell lines, indicating high potency and selectivity .

| Compound | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| This compound | 1.52 - 6.31 | High against MDA-MB-231 |

| Other derivatives | 1.55 - 25.06 | Variable |

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Tested Bacteria : Staphylococcus aureus and Klebsiella pneumoniae.

- Inhibition Rates : Compounds derived from it exhibited significant inhibition rates at concentrations as low as 50 μg/mL, with notable efficacy against S. aureus showing around 80% inhibition compared to positive controls .

Case Studies

- Breast Cancer Cell Lines : A study evaluated the anti-proliferative activity of various sulfonamide derivatives on MDA-MB-231 cells. The results indicated that certain compounds could induce apoptosis significantly more than controls, evidenced by a 22-fold increase in annexin V-FITC positive cells .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of sulfonamides derived from this compound. The results demonstrated effective inhibition of bacterial growth, supporting its potential for therapeutic applications in treating infections .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that derivatives possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are crucial for their development as therapeutic agents .

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Permeability | High in Caco-2 cells |

| Toxicity | Low in preliminary tests |

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-chloro-N-propylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with sulfonation of 4-chloroaniline followed by propylamine substitution. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify interactions between variables like reaction time (2–24 hours) and temperature (80–120°C). Monitor purity via HPLC and confirm intermediates with -NMR. Statistical software (e.g., Minitab) can model yield vs. variables .

- Key Considerations :

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with high-resolution mass spectrometry (HRMS) for purity (>98%) and molecular ion confirmation. Validate structure via -/-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, propyl chain at δ 1.0–1.5 ppm). FT-IR can confirm sulfonamide S=O stretches (~1350 cm) and N-H bends (~1600 cm) .

- Data Contradiction Tip : If NMR signals deviate from expected patterns, check for residual solvents (e.g., DMSO) or tautomeric forms of the amino group .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

- Methodological Answer : Solubility is highest in DMSO (10 mM stock) or methanol. For long-term storage, lyophilize and store at –20°C under argon. Avoid aqueous buffers (pH > 8) to prevent hydrolysis of the sulfonamide bond. Monitor degradation via TLC (silica gel, ethyl acetate/hexanes 1:1) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and identify nucleophilic/electrophilic sites. Dock the compound into target enzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina. Validate predictions with kinetic assays (e.g., IC determination via fluorometric substrate turnover) .

- Data Contradiction Tip : Discrepancies between predicted and experimental IC may arise from solvation effects—include explicit water molecules in MD simulations .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for cytotoxicity). For inconsistent IC values:

Check assay pH (sulfonamides are pH-sensitive).

Quantify cellular uptake via LC-MS to rule out permeability issues.

Use knockout cell lines to confirm target specificity .

Q. How can the environmental fate of this compound be modeled to assess ecological risks?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradability (e.g., BIOWIN) and bioaccumulation (logP ~2.5). Validate with OECD 301F aerobic degradation tests. Monitor photolysis products via LC-QTOF-MS in simulated sunlight (λ > 290 nm) .

Q. What advanced techniques elucidate the compound’s reaction mechanisms in catalytic processes?

- Methodological Answer : Use in situ FT-IR or Raman spectroscopy to track intermediate formation during reactions. Isotopic labeling (-amino group) combined with --HMBC NMR can map bond cleavage/formation. Compare with DFT-derived transition states to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.